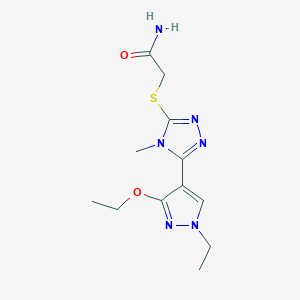

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2S/c1-4-18-6-8(11(16-18)20-5-2)10-14-15-12(17(10)3)21-7-9(13)19/h6H,4-5,7H2,1-3H3,(H2,13,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQXPOHRGFFSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethoxy and ethyl groups.

Formation of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions.

Thioacetamide Group Introduction: Finally, the thioacetamide group is introduced by reacting the triazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups replacing the ethoxy or ethyl groups

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The compound has been explored for its potential anticancer properties. Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing pyrazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties : Research on similar compounds suggests that derivatives of triazoles and pyrazoles possess antimicrobial activity. These compounds may inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Some studies indicate that pyrazole-based compounds can modulate inflammatory responses. The ability to reduce inflammation could be beneficial in treating chronic inflammatory diseases .

Pharmacological Insights

Recent research highlights the significance of pyrazole and triazole derivatives in drug design. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in developing therapeutic agents. The compound's structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Case Studies

- Cytotoxicity Against Hepatoma Cells : In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against Huh-7 hepatoma cells, outperforming traditional chemotherapeutic agents like 5-fluorouracil by 2 to 4 times .

- Antimicrobial Screening : A series of triazole derivatives were tested for their antimicrobial efficacy against common pathogens. Some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .

- Anti-inflammatory Studies : Research has demonstrated that specific pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to the following analogs (Table 1):

Key Observations:

- Substituent Impact on Bioactivity: The pyridinyl group in VUAA1 enhances ligand-receptor interactions in insect olfactory systems , whereas benzimidazole hybrids (e.g., 5t) exhibit antifungal activity due to their planar aromatic systems . Halogenated substituents (e.g., bromophenyl in 7a–7c) improve photophysical properties, making such derivatives candidates for optoelectronic applications . Acetamide vs.

- Synthetic Methods :

Pharmacological and Physicochemical Comparisons

- Antifungal Activity :

- Anticancer Potential: 6c () demonstrated in silico binding affinity against cancer targets, suggesting the acetamide-thioether scaffold is a viable pharmacophore .

- Optical Properties :

Computational and Spectroscopic Data

- DFT Studies: Triazole derivatives with electron-withdrawing groups (e.g., bromophenyl) show enhanced polarizability, a property critical for nonlinear optical applications .

- Spectroscopy : ¹H NMR of analogs (e.g., 6c) confirms acetamide NH protons at δ 9.90 ppm, while methyl groups on triazole resonate at δ 3.20–3.50 ppm .

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a derivative of triazole and pyrazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a thioacetamide group linked to a pyrazole and triazole moiety. Its molecular formula is , with a molecular weight of approximately 265.31 g/mol. The presence of both pyrazole and triazole rings contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. Specific mechanisms include:

- Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Compounds demonstrated the ability to halt the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- In Vivo Efficacy : In xenograft models, certain derivatives exhibited substantial tumor growth inhibition, suggesting their potential as effective cancer therapies .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound has shown activity against various pathogens:

- Bacterial Inhibition : It has demonstrated significant antibacterial effects against human pathogenic bacteria, outperforming conventional antibiotics in some cases .

- Antifungal Activity : The compound's efficacy against Candida species has been compared favorably with standard treatments such as ketoconazole, indicating its potential use in antifungal applications .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound exhibits a range of other biological effects:

- Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation markers in various models .

- Antioxidant Effects : The presence of both triazole and pyrazole moieties contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent study evaluated a series of triazole derivatives similar to this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through caspase activation pathways . These findings support the potential for developing new anticancer agents based on this structural framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.